2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one
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Overview
Description
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one is an organic compound that features a butylthio group attached to an ethanone backbone, with a chlorophenyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with butylthiol in the presence of a base, followed by oxidation to form the ethanone group. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ethanone group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Halogenation or nitration of the chlorophenyl ring using halogenating agents or nitrating mixtures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Chlorine, bromine, nitric acid
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The butylthio group can undergo oxidation, leading to the formation of reactive intermediates that interact with biological molecules. The chlorophenyl group may enhance binding affinity to specific targets, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(Methylthio)-1-(2-chlorophenyl)ethan-1-one
- 2-(Ethylthio)-1-(2-chlorophenyl)ethan-1-one
- 2-(Propylthio)-1-(2-chlorophenyl)ethan-1-one
Uniqueness
2-(Butylthio)-1-(2-chlorophenyl)ethan-1-one is unique due to its butylthio group, which imparts distinct chemical and physical properties compared to its methyl, ethyl, and propyl analogs. The longer butyl chain can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H15ClOS |
---|---|
Molecular Weight |
242.77 g/mol |
IUPAC Name |
2-butylsulfanyl-1-(2-chlorophenyl)ethanone |
InChI |
InChI=1S/C12H15ClOS/c1-2-3-8-15-9-12(14)10-6-4-5-7-11(10)13/h4-7H,2-3,8-9H2,1H3 |
InChI Key |
ARIVWOPGBUTKEC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCC(=O)C1=CC=CC=C1Cl |
Origin of Product |
United States |
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